molecular formula C21H27N3O3 B2585423 N-({1-cyclopentyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(2-methylphenoxy)acetamide CAS No. 1798623-32-1

N-({1-cyclopentyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(2-methylphenoxy)acetamide

Cat. No.: B2585423
CAS No.: 1798623-32-1
M. Wt: 369.465
InChI Key: USLAXXHCQNDTJX-UHFFFAOYSA-N
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Description

“N-({1-cyclopentyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(2-methylphenoxy)acetamide” is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-({1-cyclopentyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(2-methylphenoxy)acetamide” typically involves multi-step organic reactions. The key steps may include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters.

    Introduction of the cyclopentyl group: This step may involve alkylation reactions using cyclopentyl halides.

    Attachment of the pyrano group: This can be done through condensation reactions with suitable aldehydes or ketones.

    Formation of the acetamide linkage: This step involves the reaction of the pyrazole derivative with 2-(2-methylphenoxy)acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the cyclopentyl group, leading to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution reagents: Halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

Biology

In biological research, pyrazole derivatives are often studied for their enzyme inhibitory activities, which can be useful in drug discovery.

Medicine

The compound may have potential therapeutic applications, such as anti-inflammatory, analgesic, or anticancer activities, depending on its specific structure and functional groups.

Industry

In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of “N-({1-cyclopentyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(2-methylphenoxy)acetamide” would depend on its specific biological target. Generally, pyrazole derivatives can interact with various enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole derivatives: These include compounds like celecoxib, which is a COX-2 inhibitor used as an anti-inflammatory drug.

    Pyrano derivatives: Compounds like pyrano[2,3-d]pyrimidines, which have shown potential anticancer activities.

Uniqueness

The uniqueness of “N-({1-cyclopentyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(2-methylphenoxy)acetamide” lies in its specific combination of functional groups, which may confer unique biological activities and therapeutic potential compared to other similar compounds.

Properties

IUPAC Name

N-[(1-cyclopentyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-15-6-2-5-9-20(15)27-14-21(25)22-12-18-17-13-26-11-10-19(17)24(23-18)16-7-3-4-8-16/h2,5-6,9,16H,3-4,7-8,10-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLAXXHCQNDTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2=NN(C3=C2COCC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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